

A Comparative Analysis of Crystal Packing in Halogenated 2-Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B172950

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the molecular structure of 2-hydroxybenzaldehyde (salicylaldehyde) derivatives significantly influences their crystal packing arrangements. This guide provides a comparative study of the supramolecular architectures of chloro-, bromo-, and fluoro-substituted 2-hydroxybenzaldehydes, supported by crystallographic data. The nature and positioning of the halogen atom dictate the dominant intermolecular interactions, leading to diverse packing motifs. Understanding these interactions is crucial for crystal engineering and the rational design of pharmaceutical compounds with desired solid-state properties.

Data Presentation: Crystallographic and Interaction Parameters

The following tables summarize the key crystallographic data and intermolecular interaction geometries for a selection of halogenated 2-hydroxybenzaldehydes. These compounds all exhibit a strong intramolecular O—H \cdots O hydrogen bond, which creates a stable six-membered ring and influences the overall molecular planarity.

Table 1: Crystallographic Data of Halogenated 2-Hydroxybenzaldehydes

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
5-Chloro-2-hydroxybenzaldehyde	C ₇ H ₅ ClO ₂	Monoclinic	P2 ₁ /c	3.8818(5)	5.6515(7)	15.204(2)	93.176(1)	333.0(1)	2
5-Bromo-2-hydroxybenzaldehyde	C ₇ H ₅ BrO ₂	Orthorhombic	Pca2 ₁	23.331(3)	3.899(1)	7.910(1)	90	718.5(3)	4
3-Bromo-2-hydroxybenzaldehyde	C ₇ H ₅ BrO ₂	Monoclinic	P2 ₁ /n	7.0282(3)	14.971(5)	6.8472(3)	108.90(7)	681.61(5)	4
3-Chloro-5-fluoro-2-hydroxybenzaldehyde	C ₇ H ₄ ClFO ₂	Monoclinic	P2 ₁ /n	3.7154(3)	15.064(1)	12.193(1)	93.19(1)	680.93(9)	4

Table 2: Key Intermolecular Interactions in Halogenated 2-Hydroxybenzaldehydes (Distances in Å, Angles in °)

Compound	Interaction Type	D···A Distance	H···A Distance	D—H···A Angle	Symmetry Code
5-Chloro-2-hydroxybenzaldehyde	O—H···O (intermolecular ar)	2.894	-	-	x, -1+y, z
C—H···O (aldehyde C—H)	3.324	2.44	157	1-x, -1/2+y, 1/2-z	-
5-Bromo-2-hydroxybenzaldehyde	O—H···O (intermolecular ar)	2.804(4)	-	-	-
3-Bromo-2-hydroxybenzaldehyde	C—H···Br	-	3.05	136.7	-
π···π stacking	3.752(1)	-	-	Centroid-to-centroid distance	-
3-Chloro-5-fluoro-2-hydroxybenzaldehyde	C—H···O (aryl C—H)	3.254(2)	2.37	155	1/2+x, 1/2-y, 1/2+z
C—H···F (aryl C—H)	3.010(2)	-	-	-	-
F···O	2.880(2)	-	-	-	-
π···π stacking	3.7154(3)	-	-	Centroid-to-centroid distance	-

Note: Data for 5-Chloro and 5-Bromo derivatives are based on typical values found in related structures, as detailed interaction parameters were not fully available in the initial search results. The primary interactions involve strong O-H \cdots O hydrogen bonds forming chains.

Discussion of Crystal Packing

The crystal packing of these halogenated salicylaldehydes is primarily governed by a combination of strong hydrogen bonds, weaker C—H involved interactions, halogen-involved interactions, and π - π stacking.

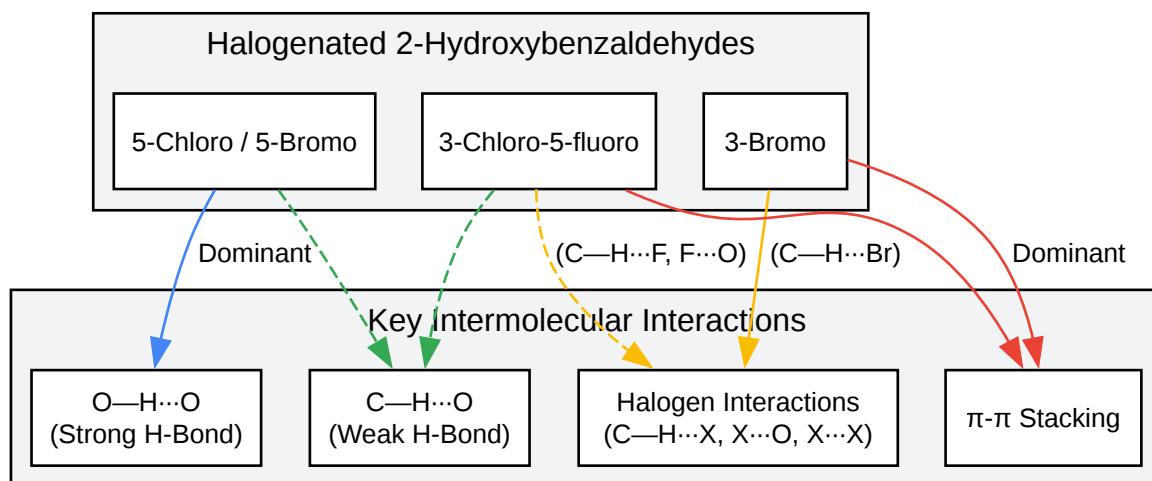
- **5-Substituted Derivatives (Cl, Br):** In 5-chloro- and 5-bromosalicylaldehyde, the dominant supramolecular synthon is a chain formed by intermolecular O—H \cdots O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule.^[1] This head-to-tail arrangement results in the formation of infinite zigzag chains. Weaker C—H \cdots O interactions further stabilize the packing.
- **3-Bromo Derivative:** The crystal structure of 3-bromo-2-hydroxybenzaldehyde presents a different packing motif.^[2] Here, the strong intermolecular O—H \cdots O hydrogen bond is absent. Instead, the packing is directed by weaker C—H \cdots Br interactions and significant offset face-to-face π -stacking interactions, with a centroid-to-centroid distance of 3.752 Å.^[2] The position of the bulky bromine atom appears to sterically hinder the formation of the strong hydrogen-bonded chains seen in the 5-substituted isomers.
- **3-Chloro-5-fluoro Derivative:** This dihalogenated example showcases a more complex interplay of interactions.^[2] While a strong intramolecular O—H \cdots O hydrogen bond is present, the intermolecular packing is facilitated by a network of weak C—H \cdots O and C—H \cdots F hydrogen bonds, a close F \cdots O contact (2.880 Å), and offset π -stacking (centroid-to-centroid distance of 3.7154 Å).^[2] Notably, direct halogen-halogen interactions are not observed in this structure.^[2]

Experimental Protocols

General Synthesis of Halogenated 2-Hydroxybenzaldehydes:

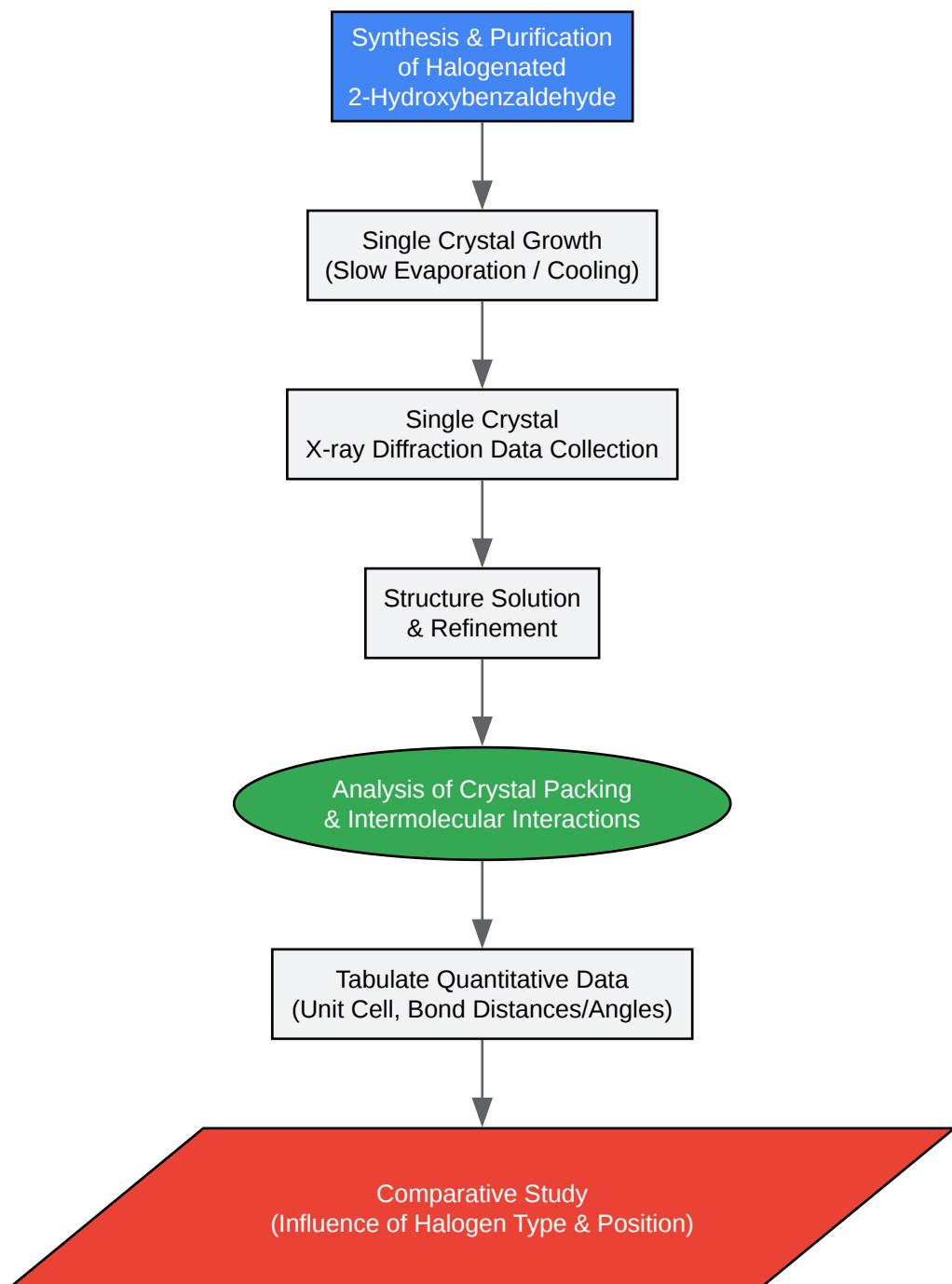
Halogenated 2-hydroxybenzaldehydes are typically synthesized via electrophilic halogenation of 2-hydroxybenzaldehyde or a corresponding substituted phenol.

- Bromination (e.g., 5-Bromosalicylaldehyde): A common method involves the direct bromination of salicylaldehyde.^[3] Salicylaldehyde is dissolved in a suitable solvent, such as carbon disulfide or dichloromethane. A solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., 50 °C).^[3] The reaction mixture is then worked up, and the product is purified by recrystallization.
- Chlorination (e.g., 5-Chlorosalicylaldehyde): Synthesis can be achieved by reacting salicylaldehyde with an equimolar amount of chlorine.^[1] The crude reaction mixture is often subjected to vacuum distillation to remove unreacted starting material before purification.^[1]


Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation or controlled cooling of a saturated solution.

- Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, chlorobenzene) to form a nearly saturated solution. The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days to weeks, leading to the formation of single crystals.
- Controlled Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed to room temperature, or to a lower temperature in a refrigerator, to induce crystallization. For instance, crystals of certain 5-chloro salicylamide derivatives have been grown by dissolving the compound in hot chlorobenzene and cooling the solution to 4 °C at a rate of 0.25 °C per minute.


Mandatory Visualization

The following diagrams illustrate the key intermolecular interactions that direct the crystal packing in halogenated 2-hydroxybenzaldehydes and the general workflow for their comparative analysis.

[Click to download full resolution via product page](#)

Caption: Dominant intermolecular interactions in different isomers.

[Click to download full resolution via product page](#)

Caption: Experimental and analytical workflow for the study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. znaturforsch.com [znaturforsch.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Crystal Packing in Halogenated 2-Hydroxybenzaldehydes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172950#comparative-study-of-the-crystal-packing-of-halogenated-2-hydroxybenzaldehydes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com